N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
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Overview
Description
“N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide” typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.
Acetamide Formation: The resulting thiazole derivative is then reacted with 2,4-dimethylphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the acetamide group or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often studied for their catalytic properties in organic reactions.
Material Science:
Biology
Antimicrobial Agents: Thiazole derivatives have shown promise as antimicrobial agents against a variety of pathogens.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: Research into thiazole derivatives for the development of new therapeutic agents for diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
Agriculture: Potential use as pesticides or herbicides.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action for “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Molecular docking studies and biochemical assays would be necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole, thiazole-4-carboxylic acid.
Phenylacetamides: Compounds like N-phenylacetamide, N-(2,4-dichlorophenyl)acetamide.
Uniqueness
“N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide” is unique due to the specific substitution pattern on the phenyl rings and the presence of both thiazole and acetamide functionalities. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-11-3-4-13(12(2)7-11)8-18(24)23-19-22-17(10-25-19)15-6-5-14(20)9-16(15)21/h3-7,9-10H,8H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLJGVCDNLSUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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